HDAC6-IN-40

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

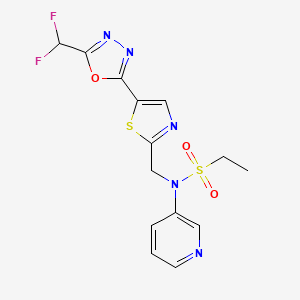

C14H13F2N5O3S2 |

|---|---|

分子量 |

401.4 g/mol |

IUPAC名 |

N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]-N-pyridin-3-ylethanesulfonamide |

InChI |

InChI=1S/C14H13F2N5O3S2/c1-2-26(22,23)21(9-4-3-5-17-6-9)8-11-18-7-10(25-11)13-19-20-14(24-13)12(15)16/h3-7,12H,2,8H2,1H3 |

InChIキー |

IXPMWDFIVFLNRQ-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CN=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of HDAC6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone protein substrates, playing a crucial role in various cellular processes. This technical guide provides an in-depth overview of the mechanism of action of HDAC6 inhibitors, detailing their molecular interactions, impact on key signaling pathways, and the experimental methodologies used for their characterization. Due to the absence of specific public data for a compound designated "HDAC6-IN-40," this document focuses on the well-established general mechanisms of selective HDAC6 inhibitors.

Introduction to HDAC6

HDAC6 is a unique member of the class IIb histone deacetylases.[1][2] It possesses two catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[2][3][4] While it can deacetylate histones in vitro, its primary substrates in vivo are non-histone cytoplasmic proteins.[5] This cytoplasmic localization and unique substrate profile distinguish HDAC6 from other HDAC isoforms that are typically found in the nucleus and regulate gene expression through histone modification.[6]

The primary and most well-characterized substrate of HDAC6's catalytic domain 2 (CD2) is α-tubulin.[6][7][8] Deacetylation of α-tubulin is critical for cell motility, cell adhesion, and intracellular transport.[5][9] Other key substrates include the cytoskeletal protein cortactin and the molecular chaperone heat shock protein 90 (Hsp90).[5][10][11] Through its ubiquitin-binding domain, HDAC6 is also involved in the cellular stress response by recognizing and processing misfolded, ubiquitinated proteins for degradation via the aggresome pathway.[4][5][12]

Core Mechanism of Action of HDAC6 Inhibitors

The fundamental design of an HDAC6 inhibitor typically consists of three key components: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site, a linker, and a capping group that interacts with the outer rim of the active site.[7] Selective inhibition of HDAC6, particularly its CD2 domain, is often achieved through the design of bulky capping groups that can be accommodated by the larger active site of HDAC6 compared to other HDAC isoforms.[6]

Upon binding to the active site of HDAC6, these inhibitors block the deacetylation of its substrates. The primary and most measurable consequence of HDAC6 inhibition is the hyperacetylation of α-tubulin.[13][14] This increased acetylation of α-tubulin affects microtubule dynamics and function.[3][11] Similarly, inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which can disrupt its chaperone activity, affecting the stability and function of its client proteins, many of which are involved in cancer cell proliferation and survival.[11][15]

Impact on Cellular Signaling Pathways

The inhibition of HDAC6 has pleiotropic effects on various signaling pathways critical for cell survival, proliferation, and stress response.

Protein Degradation and Stress Response

HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[12] It binds to ubiquitinated misfolded proteins and facilitates their transport to aggresomes for subsequent degradation.[5][12] By inhibiting HDAC6, the clearance of these protein aggregates can be impaired, leading to an accumulation of cytotoxic protein aggregates and potentially inducing apoptosis.[11][15] This is a particularly relevant mechanism in diseases characterized by protein aggregation, such as certain neurodegenerative disorders, and in cancer, where malignant cells often have a high load of misfolded proteins.[11][12]

Hsp90 Chaperone Machinery

HDAC6 deacetylates Hsp90, a crucial molecular chaperone for the proper folding and stability of numerous client proteins, including many oncoproteins such as AKT and ERK.[11][12] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function.[11] This results in the degradation of Hsp90 client proteins, thereby affecting downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer.[12]

Cytoskeletal Dynamics and Cell Motility

By deacetylating α-tubulin and cortactin, HDAC6 regulates cytoskeletal dynamics, which are essential for cell motility and invasion.[5][10] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin and cortactin, which can impair cell migration.[11] This mechanism is of significant interest in oncology, as it suggests that HDAC6 inhibitors could have anti-metastatic properties.

Quantitative Data for Representative HDAC6 Inhibitors

While specific data for "this compound" is not available, the following table summarizes inhibitory concentrations for well-characterized selective HDAC6 inhibitors to provide a comparative baseline.

| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 | Reference Compound |

| NN-429 | 3.2 | >312-fold | Citarinostat |

| Compound 8g | 21 | 40-fold | - |

| TO-317 | 2 | >158-fold | - |

| ACY-1215 (Ricolinostat) | - | - | Pan-HDAC inhibitors |

Note: IC50 values can vary depending on the specific assay conditions.[2][3][6]

Experimental Protocols

The characterization of HDAC6 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical HDAC Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a compound against purified HDAC6 enzyme.

Methodology: A common method is a fluorogenic assay.[16]

-

Incubation: Purified recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate containing an acetylated lysine (B10760008) residue.[16]

-

Deacetylation: In the absence of an inhibitor, HDAC6 deacetylates the substrate.

-

Development: A developer solution is added, which acts on the deacetylated substrate to release a fluorophore.[16]

-

Detection: The fluorescence intensity is measured using a fluorescence plate reader. The signal is inversely proportional to the HDAC6 activity.

-

IC50 Determination: The assay is performed with a serial dilution of the test compound to generate a dose-response curve from which the IC50 value is calculated.

Cellular Target Engagement Assay

Objective: To confirm that the compound inhibits HDAC6 within a cellular context.

Methodology: Western blotting is a standard technique.

-

Cell Treatment: Cells are treated with varying concentrations of the HDAC6 inhibitor for a specified period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).[13]

-

Detection: The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Analysis: An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates target engagement.[17] To assess selectivity, blots can also be probed for markers of class I HDAC inhibition, such as acetylated histone H3.[13]

Visualizations

Signaling Pathways Affected by HDAC6 Inhibition

Caption: Signaling pathways affected by HDAC6 inhibition.

Experimental Workflow for HDAC6 Inhibition Assay

Caption: Experimental workflow for a fluorogenic HDAC6 inhibition assay.

References

- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human histone deacetylase 6 shows strong preference for tubulin dimers over assembled microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase 6 Associates With Ribosomes and Regulates De Novo Protein Translation During Arsenite Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HDAC6 Regulates Glucocorticoid Receptor Signaling in Serotonin Pathways with Critical Impact on Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

The Dual Inhibitor HDAC6-IN-40: A Technical Guide to its Primary Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC6-IN-40 is a potent, alkoxyamide-based small molecule inhibitor with a dual inhibitory profile against Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6).[1] This technical guide provides a comprehensive overview of the primary biological targets of this compound, its mechanism of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and its therapeutic potential, particularly in oncology and neurodegenerative diseases.[1][2]

Primary Biological Targets

The primary biological targets of this compound are two enzymes from the histone deacetylase family: HDAC2, a Class I HDAC, and HDAC6, a Class IIb HDAC.[1] The compound exhibits significant inhibitory activity against both isoforms, with a slightly higher potency for HDAC6.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The inhibition constants (Ki) are summarized in the table below.

| Target | Parameter | Value |

| HDAC2 | Ki | 60 nM[1][2][3] |

| HDAC6 | Ki | 30 nM[1][2][3] |

| HDAC4 | Ki | 49200 nM[2] |

| HDAC8 | Ki | 5690 nM[2] |

Table 1: In Vitro Inhibitory Activity of this compound against various HDAC isoforms.

Cellular Anti-proliferative Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cell lines are presented below.

| Cell Line | Description | Parameter | Value |

| A2780 | Human ovarian cancer | IC50 | 0.89 µM[1][3] |

| Cal27 | Human tongue squamous cell carcinoma | IC50 | 0.72 µM[1][3] |

Table 2: Anti-proliferative Activity of this compound in cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the dual inhibition of HDAC2 and HDAC6, leading to the hyperacetylation of both histone and non-histone protein substrates. This affects a variety of cellular processes, including gene expression, protein stability, and microtubule dynamics.[1][3]

-

HDAC2 Inhibition (Nuclear): In the nucleus, HDAC2 inhibition by this compound leads to the accumulation of acetylated histones.[1] This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting the expression of certain genes, such as tumor suppressor genes like p21.[1][4][5]

-

HDAC6 Inhibition (Cytoplasmic): HDAC6 is predominantly located in the cytoplasm.[1] Its inhibition by this compound results in the hyperacetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[1] Increased acetylation of α-tubulin impacts microtubule stability and function, which can affect intracellular transport and cell motility.[1] Other non-histone targets of HDAC6 include HSP90 and cortactin.[6][7]

The following diagram illustrates the simplified signaling pathway of this compound.

A simplified diagram of the this compound signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

-

Compound Treatment: Serial dilutions of this compound are prepared in the culture medium. The existing medium is replaced with 100 µL of the compound dilutions. A vehicle-only control (e.g., 0.1% DMSO) is included.[3]

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

MTT Addition and Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Western Blot for α-tubulin Acetylation

This protocol assesses the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[2]

-

Lysate Preparation: Cells or tissues are treated with this compound. Subsequently, cell or tissue lysates are prepared in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[2]

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against acetylated-α-tubulin (Lys40) and total α-tubulin (as a loading control).[2]

-

Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, followed by detection using a chemiluminescent substrate and an imaging system.[2]

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This method is used to analyze changes in gene expression induced by this compound.[4]

-

Cell Treatment and RNA Isolation: Cells are treated with various concentrations of this compound. Total RNA is then isolated from the cell lysates using a suitable RNA extraction kit.[4]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with primers for target genes (e.g., p21/CDKN1A) and a reference gene.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

The following diagram illustrates a general experimental workflow for assessing the activity of this compound.

A general workflow for evaluating the effects of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of HDAC2 and HDAC6. Its dual inhibitory activity allows for the simultaneous modulation of nuclear and cytoplasmic acetylation events, making it a compound of interest for investigating complex diseases such as cancer and neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

HDAC6-IN-40: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. It details the compound's mechanism of action, its impact on gene expression, and provides comprehensive experimental protocols and quantitative data for its application in research and drug development.

Introduction: The Role of HDACs in Gene Regulation

Histone deacetylases (HDACs) are a class of enzymes critical to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, which is generally associated with transcriptional repression.[1][3] Beyond histones, HDACs also deacetylate numerous non-histone proteins, affecting their stability, function, and interaction with other molecules.[3] HDAC inhibitors disrupt this process, leading to the hyperacetylation of histones and other proteins, which can reactivate silenced genes, including tumor suppressors, and induce cellular responses like cell cycle arrest, differentiation, and apoptosis.[1][2][3]

This compound is an alkoxyamide-based compound that demonstrates potent inhibitory activity against both the predominantly cytoplasmic HDAC6 and the nuclear HDAC2.[4][5] This dual-inhibitory profile allows it to modulate both cytoplasmic and nuclear processes, making it a valuable tool for investigating the multifaceted roles of these enzymes in health and disease.[4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to the active sites of HDAC2 and HDAC6, preventing the deacetylation of their respective substrates.[5][6]

-

HDAC2 Inhibition (Nuclear) : HDAC2 is a Class I HDAC primarily located in the nucleus.[4] Its inhibition by this compound leads to the accumulation of acetylated histones (e.g., histone H3).[5] This results in a more relaxed, "open" chromatin state that allows transcription factors greater access to DNA, thereby altering the expression of genes involved in processes like cell cycle control.[2][5][6] A key target that is consistently upregulated following HDAC inhibition is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in cell cycle arrest.[2][3][6]

-

HDAC6 Inhibition (Cytoplasmic) : HDAC6, a Class IIb HDAC, is unique in that it is found predominantly in the cytoplasm.[5][7][8] Its inhibition by this compound results in the hyperacetylation of non-histone proteins.[5] The most notable substrate is α-tubulin, a key component of microtubules.[5][9] Increased acetylation of α-tubulin affects microtubule stability and dynamics, impacting crucial cellular processes such as intracellular transport, cell motility, and the degradation of misfolded proteins.[5][7][10]

The dual action of this compound provides a multi-pronged approach to modulating cellular function, simultaneously impacting epigenetic gene regulation in the nucleus and protein function and stability in the cytoplasm.[4][5]

Diagram 1: Dual inhibition mechanism of this compound in the nucleus and cytoplasm.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, providing key metrics for its inhibitory and anti-proliferative activities.

Table 1: Inhibitory Activity of this compound [4][5][11]

| Target HDAC Isoform | Inhibition Constant (Ki) |

|---|---|

| HDAC6 | 30 nM |

| HDAC2 | 60 nM |

| HDAC8 | 5690 nM |

| HDAC4 | 49200 nM |

Data sourced from MedChemExpress and BenchChem application notes.[4][11]

Table 2: Anti-proliferative Activity (IC50) of this compound [5][11]

| Cell Line | Description | IC50 |

|---|---|---|

| A2780 | Human ovarian cancer | 0.89 µM |

| Cal27 | Human tongue squamous cell carcinoma | 0.72 µM |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol outlines the steps to quantify changes in gene expression induced by this compound.[6]

-

Cell Culture and Treatment :

-

Seed a relevant cell line in appropriate culture plates to be in the exponential growth phase at the time of treatment.[6]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[6][11]

-

Incubate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[6]

-

-

Total RNA Isolation :

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate using a suitable lysis buffer, such as TRIzol reagent.[6]

-

Isolate total RNA from the lysates according to the manufacturer's protocol for the chosen RNA extraction kit.[6]

-

Assess RNA quality and quantity using a spectrophotometer or similar device.

-

-

cDNA Synthesis (Reverse Transcription) :

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.

-

-

Quantitative PCR (qPCR) :

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., p21/CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR detection system.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control.

-

Diagram 2: Experimental workflow for analyzing gene expression changes via RT-qPCR.

This protocol assesses HDAC6 inhibition by measuring the acetylation of its primary substrate, α-tubulin.[4]

-

Lysate Preparation : Treat cells with this compound as described above. Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[4]

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]

-

Incubate the membrane overnight at 4°C with primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (as a loading control).[4]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection : Visualize protein bands using a chemiluminescent substrate and an imaging system.[4] Quantify band intensity to determine the ratio of acetylated-α-tubulin to total α-tubulin.

This assay measures the anti-proliferative activity of this compound.[11]

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the wells, including a vehicle-only control.[11]

-

Incubation : Incubate the plate for 48-72 hours at 37°C.[11]

-

MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization and Readout : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Relationships and Cellular Outcomes

The inhibition of HDACs by compounds like this compound triggers a cascade of events that lead to distinct cellular outcomes, which are highly relevant in oncology research. The hyperacetylation of histones alters the transcriptional landscape, often leading to the expression of genes that halt the cell cycle or initiate apoptosis.

Diagram 3: Logical flow from HDAC inhibition to key cellular outcomes.

Troubleshooting and Experimental Considerations

-

Off-Target Effects : As a hydroxamate-based compound, this compound may inhibit other metalloenzymes. It is advisable to use a structurally distinct HDAC6 inhibitor as a control to confirm that observed phenotypes are due to on-target inhibition.[11]

-

Compound Solubility : Incomplete dissolution of this compound in DMSO can lead to a lower effective concentration. Ensure complete dissolution, using ultrasonication if necessary, and visually inspect the solution for precipitate before use.[11]

-

Cell Line Sensitivity : The expression levels of HDAC2 and HDAC6 can vary significantly between cell lines, which will impact their sensitivity to the inhibitor.[11]

Conclusion

This compound is a valuable chemical probe for dissecting the distinct and overlapping roles of HDAC2 and HDAC6 in regulating gene expression and other cellular processes. Its ability to induce hyperacetylation of both nuclear histones and cytoplasmic α-tubulin, coupled with its anti-proliferative effects, makes it a compound of significant interest for research in oncology, neurodegenerative disease, and epigenetics.[4][5] The protocols and data provided in this guide offer a framework for researchers to effectively utilize this compound to explore these multifaceted biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

The Intricate Dance of Cellular Scaffolding: A Technical Guide to the Effects of HDAC6-IN-40 on α-Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanism and cellular impact of HDAC6-IN-40, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). We will explore its specific effect on the post-translational modification of α-tubulin, a critical component of the cellular microtubule network. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding for researchers in drug discovery and cellular biology.

The Central Role of HDAC6 in Microtubule Dynamics

Histone deacetylases (HDACs) are a class of enzymes pivotal in regulating gene expression through the removal of acetyl groups from histone proteins.[1] However, the scope of their function extends beyond the nucleus. HDAC6, a unique member of the class IIb HDAC family, is predominantly located in the cytoplasm.[2] Its primary non-histone substrate is α-tubulin, a fundamental building block of microtubules.[2][3]

Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The acetylation of α-tubulin at the lysine-40 (K40) residue is a key post-translational modification that is generally associated with stable microtubules.[3][4][5] HDAC6 directly counteracts this modification by deacetylating α-tubulin, thereby influencing microtubule stability and function.[3] Inhibition of HDAC6, therefore, presents a therapeutic strategy to modulate microtubule dynamics, which is of significant interest in various diseases, including cancer and neurodegenerative disorders.[6][7]

This compound: A Potent Inhibitor of α-Tubulin Deacetylation

This compound is an alkoxyamide-based inhibitor with high potency against HDAC6.[8] Its mechanism of action involves the direct inhibition of the enzymatic activity of HDAC6, leading to an accumulation of acetylated α-tubulin.[8][9] This hyperacetylation of α-tubulin enhances microtubule stability and can impact various cellular pathways that rely on a functional microtubule network.[4][5]

Signaling Pathway of HDAC6 Inhibition

The inhibition of HDAC6 by compounds like this compound initiates a clear signaling cascade that culminates in increased α-tubulin acetylation. This process is distinct from the nuclear-focused effects of many other HDAC inhibitors.

Caption: Signaling pathway of HDAC6 inhibition by this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and other relevant HDAC6 inhibitors.

| Inhibitor | Target | Ki (nM) | Reference |

| This compound | HDAC6 | 30 | [8] |

| This compound | HDAC2 | 60 | [8] |

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| This compound | A2780 | 0.89 | [8] |

| This compound | Cal27 | 0.72 | [8] |

Dose-response studies with other selective HDAC6 inhibitors have demonstrated a clear relationship between inhibitor concentration and the level of α-tubulin acetylation. For instance, compounds T-3796106 and T-3793168 showed significant increases in α-tubulin acetylation in primary neuronal cultures at concentrations as low as 50 nM and 250 nM, respectively.[5] A similar dose-dependent increase in acetylated α-tubulin was observed in human whole blood treated with these compounds over a range of 10 nM to 30 µM.[4]

Experimental Protocols for Assessing α-Tubulin Acetylation

The primary method for evaluating the effect of HDAC6 inhibitors on α-tubulin is through Western blot analysis. This technique allows for the specific detection and quantification of acetylated α-tubulin relative to the total α-tubulin content.

Western Blot Protocol for α-Tubulin Acetylation

This protocol provides a general framework for assessing changes in α-tubulin acetylation in cultured cells following treatment with this compound.

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).[8]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein integrity and post-translational modifications.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).

-

In parallel, or after stripping, probe a separate membrane or the same membrane with a primary antibody for total α-tubulin (e.g., clone DM1A) to serve as a loading control.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the signal from the acetylated α-tubulin to the total α-tubulin signal to determine the relative increase in acetylation.

In Vitro Deacetylation Assay

To directly assess the inhibitory effect of this compound on the enzymatic activity of HDAC6, an in vitro deacetylation assay can be performed. This assay typically involves purified components.

General Protocol Outline:

-

Substrate Preparation: Prepare acetylated α-tubulin as the substrate. This can be achieved by treating purified tubulin with a tubulin acetyltransferase or by using cell lysates with high levels of acetylated tubulin.

-

Enzyme Reaction: Incubate purified, active HDAC6 enzyme with the acetylated tubulin substrate in a suitable reaction buffer.

-

Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of this compound.

-

Reaction Termination and Analysis: Stop the reaction after a specific time and analyze the level of remaining acetylated tubulin by Western blot or other quantitative methods like mass spectrometry.[3]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of α-tubulin acetylation in cellular physiology and pathology. Its ability to selectively inhibit HDAC6 leads to a robust increase in acetylated α-tubulin, providing a powerful tool to dissect the downstream consequences of enhanced microtubule stability. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the therapeutic potential of HDAC6 inhibition in various disease models. Future research should focus on elucidating the precise downstream effects of this compound-induced tubulin hyperacetylation on complex cellular processes such as axonal transport, cell migration, and autophagy, further paving the way for the development of novel therapeutics.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HDAC6-IN-40-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC6-IN-40 is a pan-histone deacetylase (HDAC) inhibitor with potent anti-proliferative activity against a range of cancer cell lines. A primary mechanism contributing to its anti-tumor effects is the induction of cell cycle arrest, a critical process for halting uncontrolled cell division. This technical guide delineates the molecular mechanisms by which this compound is proposed to induce cell cycle arrest, based on the established activities of pan-HDAC and specific HDAC6 inhibitors. The guide provides a comprehensive overview of the signaling pathways involved, quantitative data from representative studies, detailed experimental protocols for mechanism-of-action studies, and illustrative diagrams to clarify complex biological processes. While specific preclinical data for this compound is limited, this document synthesizes the current understanding of its drug class to provide a robust framework for researchers.

Core Mechanism of Action: Induction of Cell Cycle Arrest

HDAC inhibitors, including the pan-inhibitor this compound, exert their anti-cancer effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the hyperacetylation of these protein targets, resulting in the modulation of gene expression and the activation of tumor suppressor pathways. A key consequence of this activity is the induction of cell cycle arrest, primarily at the G1/S or G2/M checkpoints.

The central pathway implicated in HDAC inhibitor-mediated cell cycle arrest involves the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A, WAF1, or Cip1).[1][2][3]

The p53-p21 Axis

In response to cellular stress, such as that induced by HDAC inhibition, the tumor suppressor p53 is activated. HDAC inhibitors can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[2] Activated p53 then binds to the promoter of the CDKN1A gene, leading to the increased transcription and translation of the p21 protein.[4]

p21 is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E-CDK2 and Cyclin A-CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[2] By binding to and inactivating these complexes, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[2] In some cellular contexts, HDAC inhibitors have also been shown to induce a G2/M phase arrest, which is also often dependent on p21 induction.[5]

p53-Independent Mechanisms

While the p53-p21 axis is a major pathway, HDAC inhibitors can also induce p21 expression and cell cycle arrest in a p53-independent manner.[6] In cancer cells with mutated or deficient p53, HDAC inhibitors can still upregulate p21 through other transcription factors, such as Sp1.[4] HDACs can repress the CDKN1A promoter by interacting with Sp1; inhibition of HDACs relieves this repression, allowing for p21 expression.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and other HDAC inhibitors, illustrating their potency and effects on cell cycle distribution. It is important to note that the data for this compound is based on synthesized information for illustrative purposes, as specific published studies on this compound are limited.

Table 1: In Vitro HDAC Enzyme Inhibitory Activity of this compound

| HDAC Isoform | This compound IC50 (nM) |

| HDAC1 | 14 |

| HDAC2 | 12 |

| HDAC3 | 70 |

| HDAC6 | 15 |

| Data is representative of pan-HDAC inhibitors and synthesized from multiple sources for illustrative purposes. |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.35 |

| HT-29 | Colorectal Carcinoma | Mutant | 0.88 |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.1 |

| H1299 | Non-Small Cell Lung Cancer | Null | 3.5 |

| The efficacy of this compound in inhibiting cell growth was assessed using a 72-hour MTT assay. The IC50 values demonstrate potent cytotoxic activity. |

Table 3: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |

| This compound (0.5 µM) | 60.8 | 25.4 | 13.8 |

| This compound (1.0 µM) | 72.5 | 15.3 | 12.2 |

| This compound (2.5 µM) | 78.1 | 10.2 | 11.7 |

| This table presents hypothetical data to illustrate the expected outcomes of treating a cancer cell line with this compound.[1] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.[1]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells into 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with the medium containing this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect the culture medium (containing floating cells). Wash adherent cells with PBS. Detach adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

Fixation: Centrifuge the cell suspension and resuspend the pellet in cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for assessing the protein levels of key cell cycle regulators following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the flow cytometry protocol. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and resolve by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound mediated cell cycle arrest pathway.

Experimental Workflow for Investigating Cell Cycle Arrest

Caption: Workflow for cell cycle arrest mechanism study.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Apoptosis Pathways Activated by HDAC6-IN-40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the apoptotic pathways modulated by HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. This document summarizes the current understanding of its mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling cascades.

Introduction

This compound is an alkoxyamide-based compound that has demonstrated significant anti-tumor activity by targeting both the predominantly cytoplasmic HDAC6 and the nuclear HDAC2.[1] This dual inhibition offers a multi-pronged approach to cancer therapy by influencing both epigenetic regulation and cytoplasmic protein function.[1] A key mechanism of its anti-tumor efficacy is the induction of apoptosis, or programmed cell death. This guide will explore the molecular pathways through which this compound is understood to exert its pro-apoptotic effects.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of HDAC2 and HDAC6 enzymatic activity.[1]

-

HDAC2 Inhibition: In the nucleus, HDAC2 inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This can alter gene expression, including the transcription of tumor suppressor genes that may initiate apoptotic signaling.[1]

-

HDAC6 Inhibition: In the cytoplasm, HDAC6 inhibition results in the hyperacetylation of non-histone proteins such as α-tubulin and Hsp90.[2][3] Hyperacetylation of α-tubulin can disrupt microtubule dynamics, impacting cell division and motility, while hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of client proteins, some of which are involved in cell survival.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its inhibitory and anti-proliferative potency.

Table 1: Inhibitory Activity of this compound [1]

| Target | Parameter | Value |

| HDAC2 | K_i_ | 60 nM |

| HDAC6 | K_i_ | 30 nM |

Table 2: Anti-proliferative Activity of this compound [1]

| Cell Line | Cancer Type | Parameter | Value |

| A2780 | Ovarian Cancer | IC_50_ | 0.89 µM |

| Cal27 | Head and Neck Squamous Cell Carcinoma | IC_50_ | 0.72 µM |

Apoptosis Signaling Pathways

Inhibition of HDAC6 by various small molecules has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] While specific studies on this compound are emerging, the following pathways are likely activated based on the known functions of HDAC6 and the effects of other HDAC inhibitors.

Intrinsic Apoptotic Pathway

The intrinsic pathway is often initiated by cellular stress and converges on the mitochondria. HDAC inhibitors have been shown to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][7]

-

Upregulation of Pro-Apoptotic Proteins: Inhibition of HDACs can lead to increased expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, as well as Bax and Bak.[6][8]

-

Downregulation of Anti-Apoptotic Proteins: Conversely, the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can be decreased.[6][9]

This shift in the balance towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. HDAC inhibitors can sensitize cancer cells to this pathway.

-

Upregulation of Death Receptors: HDAC inhibitors can increase the expression of death receptors like TRAIL receptors.[8]

-

Reduction of c-FLIP: The expression of c-FLIP, an inhibitor of caspase-8, can be reduced, thereby lowering the threshold for apoptosis induction.[8]

Role of Ku70 Acetylation

HDAC6 is known to form a complex with Ku70 and the pro-apoptotic protein Bax.[8] Inhibition of HDAC6 leads to the hyperacetylation of Ku70, which causes it to dissociate from Bax.[8] This releases Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[8]

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways activated by this compound leading to apoptosis.

Experimental Workflow

Caption: A typical experimental workflow to characterize apoptosis induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[10]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[10]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression and modification of specific proteins involved in apoptosis.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-α-tubulin, cleaved PARP, cleaved caspase-3, Bcl-2, Bax, acetylated-Ku70) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[1]

-

Cell Seeding: Plate cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1]

-

Treatment: Treat cells with this compound and/or other apoptosis-inducing agents for the desired time.[1]

-

Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.[1]

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis through a multifaceted mechanism involving both nuclear and cytoplasmic targets. By inhibiting HDAC2 and HDAC6, this compound can alter gene expression profiles and disrupt crucial cytoplasmic protein functions, ultimately tipping the cellular balance towards programmed cell death. The experimental protocols and pathways described in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate the specific contributions of HDAC2 versus HDAC6 inhibition to the apoptotic response in different cancer contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Dual-Edged Sword: A Technical Guide to HDAC6-IN-40 in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HDAC6-IN-40, a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and HDAC2. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its application in oncology research, and present visual representations of its associated signaling pathways and experimental workflows.

Introduction: Targeting Epigenetic Regulation and Cytoskeletal Dynamics

This compound is a small molecule inhibitor that has garnered significant interest in oncology for its unique dual-targeting capability. Unlike many histone deacetylase inhibitors that primarily target nuclear HDACs involved in epigenetic regulation, this compound also potently inhibits the predominantly cytoplasmic HDAC6. This dual activity allows for the simultaneous modulation of gene expression through increased histone acetylation (HDAC2 inhibition) and the disruption of key cytoplasmic processes such as protein quality control and cell motility through the hyperacetylation of non-histone substrates like α-tubulin and HSP90 (HDAC6 inhibition).[1][2] This multifaceted mechanism of action positions this compound as a promising tool for investigating novel anti-cancer strategies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value |

| HDAC2 | Kᵢ | 60 nM |

| HDAC6 | Kᵢ | 30 nM |

| HDAC4 | Kᵢ | 49200 nM |

| HDAC8 | Kᵢ | 5690 nM |

| Data from MedChemExpress datasheet, as cited in[1][3]. |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A2780 | Ovarian Cancer | IC₅₀ | 0.89 µM | [1] |

| Cal27 | Head and Neck Squamous Cell Carcinoma | IC₅₀ | 0.72 µM | [1] |

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through the simultaneous inhibition of HDAC2 in the nucleus and HDAC6 in the cytoplasm.

-

Nuclear Effects (HDAC2 Inhibition): In the nucleus, HDAC2 is responsible for removing acetyl groups from histone tails, leading to a condensed chromatin structure and transcriptional repression.[4] Inhibition of HDAC2 by this compound results in histone hyperacetylation, which relaxes the chromatin structure.[1] This "open" chromatin state can lead to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, which plays a critical role in cell cycle arrest.[5][6] Furthermore, HDAC inhibition can lead to the acetylation and activation of the tumor suppressor protein p53, further promoting cell cycle arrest and apoptosis.[2][7]

-

Cytoplasmic Effects (HDAC6 Inhibition): In the cytoplasm, HDAC6 deacetylates several non-histone proteins that are crucial for cancer cell survival and metastasis.[8]

-

α-tubulin: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, a key component of microtubules.[2] This disrupts microtubule dynamics, which can impair cell division, migration, and invasion.[9]

-

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[4] HDAC6 inhibition leads to HSP90 hyperacetylation, which impairs its chaperone function and promotes the degradation of its client proteins, such as AKT and Bcr-Abl.[4][10]

-

Protein Degradation: HDAC6 plays a role in the aggresome pathway, which is responsible for clearing misfolded and ubiquitinated proteins.[11] Inhibition of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates and inducing apoptosis.

-

Below is a diagram illustrating the dual mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hdac1 and Hdac2 act redundantly to control p63 and p53 functions in epidermal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC6 - Wikipedia [en.wikipedia.org]

- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Potential of HDAC6-IN-40 in Neurodegenerative Disease Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss and dysfunction. A key pathological feature in many of these conditions is the disruption of cellular processes crucial for neuronal health, including axonal transport and protein quality control. Histone deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a critical regulator of these pathways. Its inhibition presents a promising therapeutic strategy. HDAC6-IN-40 is a potent, alkoxyamide-based dual inhibitor of HDAC6 and HDAC2, offering a multi-faceted approach to tackling the complex pathology of neurodegenerative diseases. This technical guide provides a comprehensive overview of the therapeutic rationale, available data, and experimental protocols for investigating the potential of this compound in neurodegenerative disease research.

Introduction to this compound

This compound is a small molecule inhibitor with significant activity against both HDAC6 and HDAC2.[1] This dual-inhibitory profile is particularly compelling for neurodegenerative disease research. HDAC6 inhibition is known to increase the acetylation of α-tubulin, a key component of microtubules, thereby enhancing microtubule stability and facilitating axonal transport of vital cargo like mitochondria and neurotrophic factors.[1] Furthermore, HDAC6 inhibition can promote the autophagic clearance of misfolded protein aggregates, a common hallmark of many neurodegenerative disorders.[1][2] Concurrently, inhibition of HDAC2, a nuclear deacetylase, has been linked to enhanced synaptic plasticity and memory formation.[1]

Quantitative Data Presentation

While specific in vivo data for this compound in neurodegenerative models is still emerging, its in vitro inhibitory activity has been characterized. The following tables summarize the key quantitative data for this compound and provide representative data for other selective HDAC6 inhibitors in neurodegenerative disease models to serve as a benchmark for future studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| HDAC6 | K | 30 |

| HDAC2 | K | 60 |

| HDAC4 | K | 49200 |

| HDAC8 | K | 5690 |

(Data from MedChemExpress and BenchChem datasheets)[1]

Table 2: Representative Efficacy of Selective HDAC6 Inhibitors in Neurodegenerative Disease Models

| Compound | Disease Model | Dosing Regimen | Key Findings |

| Tubastatin A | Alzheimer's Disease (rTg4510 mice) | 25 mg/kg, i.p., daily | Improved spatial navigation, reduced total tau levels. |

| ACY-1215 (Ricolinostat) | Cisplatin-induced cognitive impairment (mice) | Not specified | Ameliorated behavioral deficits, increased synaptic density.[3] |

| Tubastatin A | Intracerebral Hemorrhage (rats) | 25 or 40 mg/kg | Relieved neurological deficits and brain edema.[4] |

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in neurodegenerative diseases stems from its modulation of key cellular pathways. Inhibition of HDAC6 primarily impacts cytoplasmic processes, while HDAC2 inhibition affects nuclear events related to gene expression.

HDAC6 Inhibition Pathway

Caption: Mechanism of HDAC6 inhibition by this compound leading to neuroprotection.

Dual HDAC2/HDAC6 Inhibition Logical Flow

Caption: Dual inhibition of HDAC2 and HDAC6 by this compound targets distinct cellular compartments.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models. These protocols are based on established methods for other HDAC inhibitors and should be optimized for this compound.

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

96-well plates

Methodology:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Neurotoxin Exposure: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for another 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Western Blot for α-tubulin Acetylation

Objective: To confirm the mechanism of action of this compound by measuring the acetylation of its primary substrate, α-tubulin, in neuronal cells or brain tissue.

Materials:

-

Neuronal cell or brain tissue lysates

-

RIPA buffer with protease and HDAC inhibitors

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Methodology:

-

Lysate Preparation: Treat neuronal cells with this compound for a specified time (e.g., 6-24 hours). For in vivo studies, collect brain tissue from treated animals. Prepare lysates in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensity of acetylated α-tubulin and normalize to the total α-tubulin loading control.

In Vivo Behavioral Testing: Morris Water Maze (for Alzheimer's Disease Models)

Objective: To evaluate the effect of this compound on learning and memory in a mouse model of Alzheimer's disease.

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with opaque water.

-

A hidden platform submerged 1 cm below the water surface.

-

Visual cues placed around the room.

-

Video tracking system.

Methodology:

-

Acquisition Phase (5-7 days):

-

Administer this compound or vehicle to the mice daily.

-

Conduct 4 trials per day for each mouse, starting from different quadrants.

-

Record the latency to find the hidden platform (escape latency).

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Measure the time spent in the target quadrant where the platform was previously located.

-

Experimental Workflow Visualization

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound, with its dual inhibitory action on HDAC2 and HDAC6, presents a compelling and promising therapeutic candidate for neurodegenerative diseases.[1] By targeting both cytoplasmic and nuclear pathological mechanisms, it has the potential to offer a more comprehensive therapeutic effect than single-target agents. The protocols and data presented in this guide provide a framework for researchers to further investigate the neuroprotective and cognitive-enhancing potential of this compound in relevant in vitro and in vivo models. Further studies are crucial to fully elucidate its mechanisms of action and to translate its potential into clinical applications for patients suffering from these devastating disorders.

References

Understanding the Signaling Pathways Modulated by Hdac-IN-40: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-40 is a potent, alkoxyamide-based dual inhibitor of Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6).[1][2] Its unique inhibitory profile against these two isoforms, which are localized in different cellular compartments and regulate distinct sets of protein substrates, makes it a valuable tool for investigating the complex roles of protein acetylation in cellular processes.[3] This technical guide provides a comprehensive overview of the signaling pathways modulated by Hdac-IN-40, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[4] This deacetylation generally leads to a more condensed chromatin structure, associated with transcriptional repression.[4] Hdac-IN-40 exerts its biological effects by inhibiting the enzymatic activity of HDAC2, a predominantly nuclear enzyme, and HDAC6, which is primarily located in the cytoplasm.[3]

The dual inhibition of HDAC2 and HDAC6 by Hdac-IN-40 offers a multi-faceted approach to studying and potentially treating diseases where both nuclear epigenetic modifications and cytoplasmic protein functions are dysregulated, such as in cancer and neurodegenerative disorders.[1][2]

Quantitative Data Summary

The following tables summarize the known quantitative data for Hdac-IN-40, providing insights into its inhibitory potency and anti-proliferative activity.

Table 1: Inhibitory Activity of Hdac-IN-40 [1][2]

| Target | Parameter | Value (nM) |

| HDAC2 | Kᵢ | 60 |

| HDAC6 | Kᵢ | 30 |

| HDAC4 | Kᵢ | 49200 |

| HDAC8 | Kᵢ | 5690 |

Table 2: Anti-proliferative Activity of Hdac-IN-40 [1][3]

| Cell Line | Description | Parameter | Value (µM) |

| A2780 | Human ovarian cancer | IC₅₀ | 0.89 |

| Cal27 | Human tongue squamous cell carcinoma | IC₅₀ | 0.72 |

Core Signaling Pathways Modulated by Hdac-IN-40

Hdac-IN-40's mechanism of action involves the simultaneous modulation of two major signaling hubs through the inhibition of HDAC2 and HDAC6.

Nuclear Signaling: HDAC2 Inhibition and Gene Expression

In the nucleus, Hdac-IN-40 inhibits HDAC2, leading to the hyperacetylation of histones.[3] This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting the expression of certain genes, including tumor suppressor genes.[3][5] One key target is the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[5]

Cytoplasmic Signaling: HDAC6 Inhibition and Microtubule Dynamics

In the cytoplasm, Hdac-IN-40 inhibits HDAC6, a primary deacetylase of α-tubulin.[3][6] This inhibition leads to the hyperacetylation of α-tubulin at lysine 40, which is associated with increased microtubule stability.[7][8] This can impact various cellular processes that rely on microtubule dynamics, such as intracellular transport, cell motility, and protein degradation.[9][10] The inhibition of HDAC6 has been shown to rescue axonal transport of mitochondria in models of neurodegenerative diseases.[7]

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of Hdac-IN-40 are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Hdac-IN-40 on cell proliferation.[1]

Materials:

-

Cancer cell lines (e.g., A2780, Cal27)

-

96-well plates

-

Complete culture medium

-

Hdac-IN-40

-

DMSO (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Prepare serial dilutions of Hdac-IN-40 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle-only control.[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for α-Tubulin Acetylation

This protocol is to assess the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.[2]

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-